molecular formula C31H20O10 B1667069 Bilobetin CAS No. 521-32-4

Bilobetin

Cat. No. B1667069
CAS RN: 521-32-4
M. Wt: 552.5 g/mol
InChI Key: IWEIJEPIYMAGTH-UHFFFAOYSA-N
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Description

Bilobetin is a bioactive compound of bioflavonoid found in Ginkgo biloba . It’s one of the 13 biflavonoids reported in ginkgo, and it’s known for its various pharmacological activities .


Synthesis Analysis

Bilobetin is a natural compound extracted from Ginkgo biloba . The synthesis and accumulation of flavonoids in G. biloba have been studied, and key genes for flavonoid synthesis have been identified .


Molecular Structure Analysis

Bilobetin has been studied using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry . It’s also been investigated using bioinformatic analyses and computer-aided drug development processes .


Chemical Reactions Analysis

Bilobetin has been incubated with liver microsomes to determine metabolites in vitro, and faeces and urine were collected after oral administration to rats to determine metabolites in vivo . A total of 21 and 9 metabolites were detected in vivo and in vitro, respectively .


Physical And Chemical Properties Analysis

Bilobetin is a yellow crystalline powder that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Scientific Research Applications

Medicinal Importance and Pharmacological Activities

Bilobetin, a bioflavonoid found in Ginkgo biloba, exhibits a range of medicinal properties and therapeutic benefits. Extensive literature data analysis reveals its effectiveness in several health aspects due to its anti-fungal, anti-inflammatory, anti-oxidant, anti-hyperlipidemic, and anti-proliferative activities. It has shown potential benefits in conditions like osteoporosis, glucose metabolism disorders, and viral infections including SARS CoV-2 and Influenza A virus (Patel, 2022).

Metabolism and Analytical Aspects

Research focused on identifying bilobetin metabolites in vivo and in vitro underscores its low natural content and potential toxicity concerns. The study utilized ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry to identify various metabolites of bilobetin, providing insights necessary for its safe clinical application and new drug development (Feng et al., 2020).

Impact on Insulin Resistance and Lipid Metabolism

A study examining the insulin-sensitizing mechanism of bilobetin found it significantly affects lipid metabolism, playing a key role in ameliorating insulin resistance. This highlights its potential as a therapeutic agent in managing insulin-related disorders (Kou et al., 2012).

Pharmacokinetics and Quantitative Analysis

The development of an analytical method for determining bilobetin in biological samples, particularly in rat plasma, is pivotal for understanding its pharmacokinetics. Such studies are crucial for monitoring bilobetin concentrations over time, especially following administration in animal models (Son & Kang, 2019).

Protective Effects Against Toxicity

Research exploring bilobetin's protective effects against cisplatin-induced testicular toxicity demonstrated its ability to enhance antioxidant effects, reduce apoptotic signals, and restore regenerative capacity in testes. This indicates bilobetin's potential in combination therapies to mitigate specific drug-induced injuries (Negm et al., 2022).

Future Directions

Biflavones isolated from Ginkgo biloba, including bilobetin, are potent and highly specific CES2 inhibitors, offering several promising lead compounds for developing novel anti-diarrhea agents to alleviate irinotecan-induced diarrhea . The naturally occurring biflavones could be further modified by medicinal chemists to improve the CES2 inhibition potency, safety, and drug-likeness properties .

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEIJEPIYMAGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200095
Record name 4'-Monomethylamentoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bilobetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bilobetin

CAS RN

521-32-4
Record name Bilobetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Monomethylamentoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Monomethylamentoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BILOBETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bilobetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

320 °C
Record name Bilobetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
DK Patel - Infectious Disorders-Drug Targets (Formerly Current …, 2022 - ingentaconnect.com
… Medicinal importance and therapeutic benefit of bilobetin has been searched in the present work through these databases of bilobetin. Detailed pharmacological activities of bilobetin …
Number of citations: 9 www.ingentaconnect.com
WA Negm, AH El-Kadem, IA Hussein, MJ Alqahtani - Biomedicines, 2022 - mdpi.com
… impact of Bilobetin on CP-induced testicular damage. Herein, Bilobetin was isolated from … Rats were classified into five groups; Normal control, Bilobetin 12 mg/kg, Untreated CP, and …
Number of citations: 12 www.mdpi.com
HK Lee, S Bae, J Lee, HS Cha, MJ Nam, J Lee… - Arabian Journal of …, 2023 - Elsevier
… Transfection of CYP2J2 siRNA increased the anticancer effect of bilobetin in HCC cells through the inhibition of CYP2J2 expression. Taken together, this study suggests that bilobetin …
Number of citations: 1 www.sciencedirect.com
J Zhang, Y Wang - Natural product research, 2021 - Taylor & Francis
… between bilobetin and PA N /PA N –I38T. The docking results showed that bilobetin binds to … and forms hydrogen bond interactions with bilobetin (Supporting Information Fig. S6D, S6E …
Number of citations: 14 www.tandfonline.com
XH Kou, MF Zhu, D Chen, Y Lu… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE The amelioration of insulin resistance by bilobetin is closely related to its hypolipidaemic effect. The aim of the present study was to determine the …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
X Feng, X Zhang, Y Chen, L Li, Q Sun… - Journal of Separation …, 2020 - Wiley Online Library
… Therefore, this study aimed to identify the metabolites of bilobetin in vitro and in vivo. Bilobetin was … This study is the first to identify the metabolites of bilobetin and provides a theoretical …
C Wang, YL Hwang, XM Li, SJ Kim… - Annals of …, 2019 - synapse.koreamed.org
… that bilobetin had a potential for inhibiting lipid production. The aim of this study is to demonstrate the effects of bilobetin on … sebocytes with bilobetin then stimulated with IGF-1. Effects of …
Number of citations: 8 synapse.koreamed.org
C Zhang, W Zhang, S Zhu, C Hu, S Che… - World Journal of …, 2023 - Springer
… The aim of this study was to investigate how bilobetin, a natural compound, … bilobetin was demonstrated to bind directly to vWbp and Coa and inhibit their activity. Further, bilobetin …
Number of citations: 3 link.springer.com
H Son, W Kang - Biomedical Chromatography, 2020 - Wiley Online Library
… Although bilobetin, a … for bilobetin in biological samples. Thus, we developed a liquid chromatographic method using a tandem mass spectrometry for the determination of bilobetin in rat …
Q Wang, Z li Wu, X Yuan, H yuan Dong, X Xu, H Xin… - Phytomedicine, 2019 - Elsevier
… intraperitoneal injection of bilobetin compared with the control group. Bilobetin treatment showed … This study further showed that bilobetin promoted the trafficking of aquaporin 2 (AQP-2) …
Number of citations: 4 www.sciencedirect.com

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